Dimethylaminosulphinyl chloride

Description

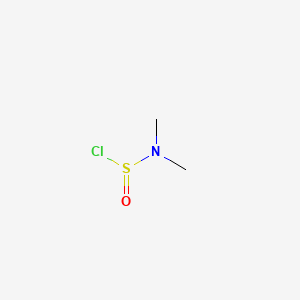

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[chlorosulfinyl(methyl)amino]methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6ClNOS/c1-4(2)6(3)5/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVJGYRAILXFPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20276205, DTXSID301294643 | |

| Record name | dimethylsulfuramidous chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethylamidosulfurous chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301294643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26555-92-0, 27446-90-8 | |

| Record name | N,N-Dimethylamidosulfurous chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26555-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylaminosulphinyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026555920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dimethylsulfuramidous chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethylamidosulfurous chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301294643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylaminosulphinyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Dimethylaminosulphinyl Chloride and Analogous Structures

Established Synthetic Routes to Dimethylaminosulphonyl Chloride

The primary industrial synthesis of dimethylaminosulfonyl chloride involves the direct reaction of dimethylamine (B145610) with a suitable sulfur-containing chlorinating agent. rsc.orgevitachem.com These methods are well-established and optimized for yield and purity, catering to the compound's demand as a crucial intermediate in the pharmaceutical and agrochemical industries. sigmaaldrich.com

One common method involves passing gaseous dimethylamine through liquid sulfuryl chloride. evitachem.comgoogle.com This reaction is conducted under dry conditions and proceeds via a reflux to drive the reaction to completion. Subsequent distillation first removes volatile components before vacuum distillation yields the final dimethylaminosulfonyl chloride product with purities often exceeding 97%. google.com This approach is favored for large-scale production due to its efficiency and high yield. google.com

An alternative established route utilizes dimethylamine hydrochloride as the starting material, which is reacted with chlorosulfonic acid. rsc.org However, a significant drawback of this method is the production of large quantities of corrosive hydrogen chloride gas, which poses challenges for equipment and aligns poorly with green chemistry principles. google.com

The general reaction mechanism for the synthesis of sulfonyl chlorides, like dimethylaminosulfonyl chloride, from an amine and sulfuryl chloride is outlined below:

General Reaction:

2 R₂NH + SO₂Cl₂ → R₂NSO₂Cl + [R₂NH₂]⁺Cl⁻

In this specific case:

2 (CH₃)₂NH + SO₂Cl₂ → (CH₃)₂NSO₂Cl + [(CH₃)₂NH₂]⁺Cl⁻

Mechanistic Pathways of Sulfur-Chlorine Bond Formation

The formation of the sulfur-chlorine bond in sulfonyl chlorides is central to their synthesis. In the reaction between dimethylamine and sulfuryl chloride (SO₂Cl₂), the mechanism is a nucleophilic substitution at the sulfur center. evitachem.comrsc.org

The key steps are:

Nucleophilic Attack: The nitrogen atom of the highly nucleophilic dimethylamine attacks the electrophilic sulfur atom of sulfuryl chloride.

Chloride Expulsion: This attack leads to the displacement of a chloride ion, forming a dimethylaminosulfonylammonium intermediate.

Deprotonation: A second molecule of dimethylamine acts as a base, abstracting a proton from the nitrogen atom of the intermediate. This step neutralizes the intermediate and forms the stable dimethylaminosulfonyl chloride product and dimethylammonium chloride as a byproduct. rsc.org

This pathway is characteristic of reactions where a primary or secondary amine reacts with sulfuryl chloride to form the corresponding sulfamoyl chloride. rsc.org

Utilization of Precursor Sulfur Compounds

The choice of the precursor sulfur compound is critical for the synthesis of dimethylaminosulfonyl chloride and its analogs.

| Precursor Compound | Reactant | Description |

| Sulfuryl Chloride (SO₂Cl₂) ** | Dimethylamine | This is a primary precursor, acting as both the sulfur source and a chlorinating agent. Its reaction with dimethylamine is a direct and efficient route to the final product. evitachem.comgoogle.com |

| Chlorosulfonic Acid (ClSO₃H) | Dimethylamine Hydrochloride | Used in an alternative established method. It provides the -SO₂Cl group but the reaction generates significant HCl gas. rsc.org |

| Thionyl Chloride (SOCl₂) ** | Thiol derivatives | In broader sulfonyl chloride synthesis, thionyl chloride can be part of a reagent system, often with an oxidizing agent like H₂O₂, for the oxidative chlorination of thiols. organic-chemistry.org |

Advanced Approaches in Sulfinyl Chloride Synthesis

Recent research has focused on developing more efficient, safer, and environmentally friendly methods for synthesizing sulfonyl chlorides. These advanced approaches often feature milder reaction conditions, broader substrate scope, and reduced hazardous byproducts.

Oxidative Chlorosulfonation Protocols

Oxidative chlorosulfonation is a powerful strategy for synthesizing sulfonyl chlorides from sulfur compounds in lower oxidation states, such as thiols, disulfides, and thioacetates. organic-chemistry.orgorganic-chemistry.org These protocols combine an oxidant and a chloride source to achieve the transformation in a single step.

Key protocols include:

NaClO₂-mediated Synthesis: The use of sodium chlorite (B76162) (NaClO₂) in the presence of hydrochloric acid provides a simple, safe, and environmentally benign route to diverse sulfonyl chlorides from precursors like S-alkyl isothiourea salts, thiols, and disulfides, with yields often being high. organic-chemistry.org

Bleach-Mediated Synthesis: A clean and economical method utilizes bleach (sodium hypochlorite) for the oxidative chlorosulfonation of S-alkyl isothiourea salts. organic-chemistry.org This method is noted for its safe operation and simple purification. organic-chemistry.org

N-Chlorosuccinimide (NCS) Systems: NCS is a versatile reagent used for the chlorosulfonation of S-alkylisothiourea salts. thieme-connect.comthieme-connect.com This method is convenient and environmentally friendly, and the byproduct, succinimide, can be recycled back to NCS, making the process sustainable for large-scale synthesis. thieme-connect.comthieme-connect.com

H₂O₂-Based Systems: The combination of hydrogen peroxide (H₂O₂) with reagents like zirconium tetrachloride or thionyl chloride serves as a highly efficient system for the direct oxidative conversion of thiols and disulfides to sulfonyl chlorides under mild conditions with short reaction times. organic-chemistry.org

Continuous Flow Protocol: A metal-free continuous flow method using nitric acid, hydrochloric acid, and oxygen has been developed for the synthesis of sulfonyl chlorides from thiols and disulfides, offering improved safety and a favorable environmental impact assessment. nih.gov

Chlorination with Sulfur Compounds

This category encompasses methods where various sulfur-containing substrates are chlorinated to form sulfonyl chlorides. The choice of chlorinating agent and reaction conditions is crucial to control the selectivity and efficiency of the transformation.

| Substrate Type | Reagent/Method | Description |

| Thiols, Disulfides, Sulfides | N-Chlorosuccinimide (NCS) / Dilute HCl | A smooth oxidation of various thiol derivatives can be achieved with this combination, affording sulfonyl chlorides in good yields. organic-chemistry.org |

| Thiols, Disulfides | Nitrate salt / Chlorotrimethylsilane | This mixture acts as a mild and efficient reagent for direct oxidative chlorination, producing sulfonyl chlorides with high selectivity and yield. organic-chemistry.org |

| S-Alkylisothiourea salts | N-Chlorosuccinimide (NCS) | This method provides a practical and eco-friendly synthesis of structurally diverse sulfonyl chlorides from readily available starting materials. organic-chemistry.org |

| Thiols, Disulfides, Benzylic Sulfides | 2,4-Dichloro-5,5-dimethylhydantoin (DCDMH) | DCDMH is a mild and efficient reagent for the direct oxidative conversion of various sulfur compounds to the corresponding arenesulfonyl chlorides. lookchem.com |

Development of Milder and Environmentally Benign Syntheses

A significant trend in modern synthetic chemistry is the development of greener processes that minimize waste and avoid harsh reagents.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool. Heterogeneous, metal-free photocatalysts like potassium poly(heptazine imide) (K-PHI) can mediate the synthesis of sulfonyl chlorides from starting materials such as arenediazonium salts or aromatic thiols. nih.govacs.orgresearchgate.net These reactions proceed at room temperature under visible light, show high tolerance to various functional groups, and offer a sustainable alternative to traditional methods like the Sandmeyer reaction. nih.govacs.orgresearchgate.net Sequential photocatalytic processes have also been developed, for instance, combining a copper-catalyzed synthesis of a sulfonyl chloride with an iridium-catalyzed reaction to form a β-hydroxysulfone. organic-chemistry.orgacs.org

Stable SO₂ Surrogates: To avoid the use of gaseous and toxic sulfur dioxide, stable solid surrogates have been developed. DABSO, a charge-transfer complex of DABCO and sulfur dioxide, can be used in Sandmeyer-type reactions with anilines to produce sulfonyl chlorides under mild conditions. organic-chemistry.org

Alternative Substrates: The use of sulfonyl hydrazides as precursors, reacting with NCS or NBS, offers a simple and rapid method to access sulfonyl chlorides and bromides under mild conditions, avoiding the toxic and corrosive reagents often used in traditional methods. nih.gov

Regioselectivity and Stereoselectivity in Dimethylaminosulphinyl Chloride Formation

The formation of this compound, a key reagent in organic synthesis, proceeds from the reaction of dimethylamine with thionyl chloride. Due to the symmetrical nature of dimethylamine, the concept of regioselectivity is not applicable to this specific transformation. However, for the synthesis of analogous structures derived from unsymmetrical secondary amines, regioselectivity becomes a critical consideration. Similarly, while this compound itself is achiral, the principles of stereoselectivity are paramount when synthesizing chiral analogues using enantiomerically pure amines.

The reaction of a secondary amine with thionyl chloride involves the nucleophilic attack of the nitrogen atom on the sulfur atom of thionyl chloride. In the case of an unsymmetrical secondary amine, two distinct nitrogen atoms could potentially act as the nucleophile, leading to two possible regioisomeric aminosulfinyl chlorides. The outcome of this reaction is governed by a combination of steric and electronic factors. Generally, the less sterically hindered nitrogen atom is favored to attack the electrophilic sulfur center. Electronic effects, such as the electron-donating or-withdrawing nature of the substituents on the amine, also play a crucial role in modulating the nucleophilicity of the respective nitrogen atoms.

Stereoselectivity in the formation of aminosulfinyl chloride analogues arises when a chiral, non-racemic amine is used as the starting material. The reaction of a chiral amine with thionyl chloride generates a new stereocenter at the sulfur atom, resulting in the formation of a diastereomeric mixture of aminosulfinyl chlorides. The ratio of these diastereomers is determined by the degree of stereochemical induction from the existing chiral center in the amine to the newly formed stereogenic sulfur atom.

The mechanism of this diastereoselective process is analogous to the well-studied reaction of chiral alcohols with thionyl chloride. libretexts.orgorgosolver.com The reaction likely proceeds through the formation of a chlorosulfite-like intermediate. The subsequent intramolecular or intermolecular attack by the chloride ion can occur with varying degrees of stereocontrol, influenced by the steric bulk of the substituents on the chiral amine and the reaction conditions, such as the presence or absence of a base like pyridine (B92270). libretexts.org In the presence of a base, an SN2-type mechanism is often favored, leading to an inversion of configuration at the carbon atom bearing the nitrogen, which in turn influences the stereochemical environment for the formation of the new sulfur stereocenter. libretexts.orgorgosolver.com

The diastereoselectivity of such reactions can be quantified by the diastereomeric excess (d.e.), which is a measure of the preference for the formation of one diastereomer over the other. The table below illustrates hypothetical examples of how different chiral amines could lead to the formation of diastereomeric aminosulfinyl chlorides.

| Chiral Amine Starting Material | Resulting Diastereomeric Aminosulphinyl Chlorides | Expected Factors Influencing Diastereomeric Ratio |

| (R)-2-Methylpiperidine | (R,R)-2-Methylpiperidine-1-sulfinyl chloride and (R,S)-2-Methylpiperidine-1-sulfinyl chloride | Steric hindrance from the methyl group influencing the approach of thionyl chloride and the subsequent chloride attack. |

| (S)-N-Methyl-1-phenylethanamine | (S,R)-N-Methyl-N-(1-phenylethyl)aminosulfinyl chloride and (S,S)-N-Methyl-N-(1-phenylethyl)aminosulfinyl chloride | Electronic and steric effects of the phenyl and methyl groups on the stereochemical course of the reaction. |

| (1R,2S)-Ephedrine (if reacted at the secondary amine) | Diastereomeric products with a new stereocenter at sulfur | The inherent chirality of both the C1 and C2 carbons would create a highly specific chiral environment, likely leading to a high degree of diastereoselectivity. |

While specific studies detailing the diastereomeric ratios for the direct formation of these aminosulfinyl chlorides from chiral amines and thionyl chloride are not extensively documented in the literature, the principles of asymmetric synthesis strongly suggest that significant diastereoselectivity can be achieved. The ability to control the stereochemistry at the sulfur atom is of great interest for the synthesis of chiral auxiliaries and ligands for asymmetric catalysis. nih.govresearchgate.netacs.org

Elucidation of Reaction Mechanisms Involving Dimethylaminosulphinyl Chloride

Nucleophilic Substitution Reactions

The sulfur atom in dimethylaminosulphinyl chloride is electron-deficient and, therefore, highly susceptible to attack by nucleophiles. This reactivity drives the nucleophilic substitution reactions that are characteristic of this compound. These reactions typically proceed via an addition-elimination mechanism, where the nucleophile first adds to the sulfur atom, forming a transient tetracoordinate intermediate, which then eliminates the chloride ion to yield the final substitution product. evitachem.comchemguide.co.uk

Investigation of Amino Group Reactivity

The dimethylamino group, being directly attached to the sulfinyl sulfur, plays a crucial role in modulating the reactivity of the molecule. The nitrogen atom's lone pair of electrons can be delocalized into the d-orbitals of the sulfur atom, which can influence the electrophilicity of the sulfur center. This electronic donation from the amino group can be a determining factor in the rate and outcome of nucleophilic attack.

The reaction of this compound with primary and secondary amines is a prominent example of its nucleophilic substitution reactivity, leading to the formation of the corresponding sulfinamides. evitachem.com The reaction is generally vigorous and often requires the use of a base to neutralize the hydrogen chloride that is formed as a byproduct. chemguide.co.ukyoutube.com

Table 1: Representative Nucleophilic Substitution Reactions with Amines

| Nucleophile | Product |

| Ammonia | N,N-Dimethylsulfinamide |

| Primary Amine (R-NH₂) | N-Alkyl-N',N'-dimethylsulfinamide |

| Secondary Amine (R₂NH) | N,N-Dialkyl-N',N'-dimethylsulfinamide |

This table presents the expected products from the reaction of this compound with various amines, based on the general principles of nucleophilic acyl substitution.

Role of the Sulfinyl Moiety in Directing Substitution

The hydrolysis of related sulfamoyl chlorides, such as N,N-dimethylsulfamoyl chloride, has been studied to understand the mechanism of nucleophilic substitution with water. acs.org These studies support a mechanism where the water molecule acts as the nucleophile, attacking the sulfur center. A similar pathway is expected for the hydrolysis of this compound, which would yield dimethylsulfinamic acid and hydrochloric acid. evitachem.com

Electrophilic Activation and Reactivity Profiles

The electrophilic nature of the sulfur atom in this compound is the cornerstone of its reactivity. The significant partial positive charge on the sulfur atom makes it a prime target for a wide array of nucleophiles. The reactivity profile can be compared to that of other sulfonyl and sulfinyl chlorides, which are also known to react readily with nucleophiles. sigmaaldrich.comrsc.org

The activation of the sulfinyl chloride can be understood in the context of its electronic structure. The electronegative chlorine and oxygen atoms inductively withdraw electron density from the sulfur atom, making it highly electrophilic. This inherent electrophilicity drives its reactions with various nucleophiles, including amines, alcohols, and water. evitachem.comwikipedia.org

Table 2: Comparison of Electrophilicity in Related Compounds

| Compound | Sulfur Oxidation State | Key Reactive Feature |

| This compound | +4 | Electrophilic sulfinyl sulfur |

| N,N-Dimethylsulfamoyl Chloride | +6 | Highly electrophilic sulfonyl sulfur sigmaaldrich.com |

| Thionyl Chloride | +4 | Electrophilic sulfur |

This table provides a comparative overview of the electrophilic nature of the sulfur atom in this compound and related compounds.

Cycloaddition Reactions Initiated by this compound

While sulfonyl chlorides have been shown to participate in certain cycloaddition reactions, magtech.com.cnresearchgate.net the current body of scientific literature available through extensive searches does not provide specific examples or detailed mechanistic studies of cycloaddition reactions initiated by this compound.

Pathways Leading to N-Thiosulphinylanilines

No specific research data was found detailing the pathways leading to the formation of N-thiosulphinylanilines from the reaction of this compound with anilines.

Scope and Limitations of Cycloaddition Pathways

Due to the lack of available research on the cycloaddition reactions of this compound, the scope and limitations of such pathways remain undetermined.

Kinetic and Thermodynamic Analyses of Key Transformations

A comprehensive kinetic and thermodynamic analysis of reactions involving this compound would typically involve the following aspects:

Kinetic Studies: These would focus on measuring the rate of reaction of this compound with various nucleophiles, such as alcohols and amines. This would involve determining the rate law, rate constants (k), and the order of the reaction with respect to each reactant. By conducting these experiments at different temperatures, the activation energy (Ea) for the reaction could be calculated using the Arrhenius equation. Such data would provide insight into the factors that influence the speed of the reaction.

Thermodynamic Studies: These analyses would quantify the energy changes that occur during a reaction. Key parameters would include the enthalpy of reaction (ΔH), which indicates whether a reaction releases or absorbs heat, and the entropy of reaction (ΔS), which is a measure of the change in disorder. From these values, the Gibbs free energy of reaction (ΔG) can be determined, which indicates the spontaneity of a reaction at a given temperature.

Unfortunately, specific experimental data or computational results providing these parameters for the reactions of this compound are not present in the surveyed literature.

Applications of Dimethylaminosulphinyl Chloride in Advanced Organic Synthesis

Dimethylaminosulphinyl Chloride as a Versatile Reagent

The reactivity of the sulfur-chlorine bond in this compound makes it a versatile building block for introducing the dimethylaminosulfinyl group into various organic substrates. This reactivity is central to its application in constructing complex molecular architectures.

Synthesis of Complex Organosulfur Compounds

This compound is a key reagent in the synthesis of a variety of organosulfur compounds, particularly sulfinamides. Sulfinamides are precursors to other important sulfur-containing functional groups and are themselves found in molecules of medicinal interest. The reaction of this compound with primary and secondary amines leads to the formation of the corresponding N-substituted sulfinamides.

The synthesis of sulfinamides from sulfonyl chlorides, a class of compounds to which this compound belongs, can be achieved through an in situ reduction followed by reaction with an amine. nih.gov While direct reactions of this compound with amines are not extensively detailed in the provided search results, the general reactivity pattern of sulfonyl chlorides provides a strong basis for its utility in this context. The reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfinyl chloride, with the subsequent loss of hydrogen chloride.

A general method for preparing sulfinamides involves reacting a sulfonyl chloride with an amine in the presence of a reducing agent like triphenylphosphine (B44618) and a base such as triethylamine. nih.gov This process facilitates the formation of the desired sulfinamide. The reaction conditions can be optimized for various amines, including cyclic and sterically hindered ones, often resulting in good to excellent yields. nih.gov

Table 1: Synthesis of Sulfinamides from a Sulfonyl Chloride

| Entry | Amine | Product | Yield (%) |

| 1 | Benzylamine | N-Benzyl-p-toluenesulfinamide | 62 |

| 2 | Cyclopentylamine | N-Cyclopentyl-p-toluenesulfinamide | ~50-60 |

| 3 | Cyclohexylamine | N-Cyclohexyl-p-toluenesulfinamide | ~50-60 |

| 4 | tert-Butylamine | N-tert-Butyl-p-toluenesulfinamide | High |

| 5 | Diisopropylamine | N,N-Diisopropyl-p-toluenesulfinamide | High |

Data adapted from a study on the synthesis of sulfinamides from p-toluenesulfonyl chloride. nih.gov The yields are representative of the general reaction and may vary for this compound.

Formation of Nitrogen-Containing Heterocycles

While direct evidence for the use of this compound in the synthesis of nitrogen-containing heterocycles is not prominent in the provided search results, the chemistry of sulfinamides, which are readily prepared from it, offers a pathway to such structures. For instance, N-aryl sulfinamides can be oxidized and subsequently treated with alkenes or alkynes to form benzothiazines. nih.gov This suggests a potential indirect route where this compound acts as a precursor to the key sulfinamide intermediate.

The synthesis of nitrogen-containing heterocycles is a significant area of organic chemistry due to their prevalence in pharmaceuticals and biologically active compounds. researchgate.net The ability to introduce a sulfur-containing moiety that can then participate in cyclization reactions is a valuable synthetic strategy.

Derivatization Strategies Utilizing Sulfinyl Chlorides

Derivatization is a crucial technique in both analytical and synthetic chemistry. Sulfinyl chlorides, including this compound, can be employed to modify functional groups, thereby altering the chemical properties of a molecule for specific purposes.

Functionalization of Hydroxyl Groups in Complex Molecules

The reaction of sulfonyl chlorides with alcohols is a well-established method for converting the hydroxyl group into a better leaving group. commonorganicchemistry.com This principle can be extended to this compound. The reaction of an alcohol with this compound would result in the formation of a sulfinate ester. This transformation is significant in multi-step syntheses where the activation of a hydroxyl group is required for subsequent nucleophilic substitution reactions.

The reaction typically proceeds at room temperature, although for less reactive alcohols or phenols, the use of a base like pyridine (B92270) or sodium hydroxide (B78521) may be necessary to facilitate the reaction by generating a more nucleophilic alkoxide or phenoxide ion. docbrown.info

Amine Derivatization for Analytical and Synthetic Purposes

This compound can be used to derivatize primary and secondary amines, a reaction that is particularly useful for analytical purposes such as chromatography. Reagents similar to this compound, like dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride), are widely used for the pre-column derivatization of amines in HPLC analysis. nih.govthermofisher.com This derivatization enhances the detectability of the amines, often by introducing a fluorescent tag.

The reaction of this compound with an amine yields a stable sulfonamide. This derivatization can improve the chromatographic behavior of the analyte and increase the sensitivity of detection, especially when using fluorescence detectors. mdpi.com The reaction is typically carried out in a slightly alkaline medium to ensure the amine is deprotonated and thus more nucleophilic. mdpi.com

Table 2: Comparison of Amine Derivatization Reagents

| Reagent | Target Functional Group | Detection Method | Key Features |

| Dansyl Chloride | Primary and Secondary Amines | Fluorescence, UV | Widely used, stable derivatives |

| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence | Reacts quickly |

| Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl) | Primary and Secondary Amines | Fluorescence, UV | Forms stable derivatives |

| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Primary and Secondary Amines | Fluorescence | Reacts with secondary amines |

This table provides a comparison of common amine derivatization reagents, highlighting the context in which a reagent like this compound, analogous to dansyl chloride, would be utilized. nih.govmdpi.com

For synthetic purposes, the conversion of an amine to a sulfonamide can serve as a protection strategy. The sulfonamide group is generally stable to a variety of reaction conditions and can be cleaved later if necessary.

Introduction of Sulfinyl-Containing Moieties into Organic Scaffolds

The reaction of this compound with various nucleophiles allows for the direct introduction of the dimethylaminosulfinyl group into organic molecules. This moiety can influence the biological activity and physicochemical properties of the parent scaffold.

The synthesis of sulfinamides from organometallic reagents, sulfur dioxide surrogates, and amines provides a versatile method for creating diverse sulfinyl-containing compounds. organic-chemistry.org In this multi-component approach, an organometallic reagent reacts with a sulfur dioxide source to form a metal sulfinate, which is then converted to a sulfinyl chloride intermediate in situ using a chlorinating agent like thionyl chloride. This intermediate is then trapped by an amine to yield the desired sulfinamide. organic-chemistry.org This strategy highlights the importance of sulfinyl chlorides as key reactive intermediates in the construction of complex organosulfur molecules.

Catalytic and Stoichiometric Roles in Cascade Reactions

This compound, also known as N,N-dimethylsulfamoyl chloride, plays a crucial stoichiometric role in initiating cascade reactions, particularly in the synthesis of complex heterocyclic scaffolds. Its function is primarily centered on its ability to act as a precursor to the dimethylaminosulfonyl radical under photoredox conditions. This radical species then engages in a sequence of intramolecular events, leading to the formation of multiple new bonds in a single, efficient process.

A notable example of this is the visible-light-induced cascade radical sulfamoylation and cyclization of 2-arylbenzoimidazoles. rsc.org In this transformation, this compound serves as the source of the sulfamoyl radical, which initiates the cascade. The reaction proceeds under metal-free conditions, highlighting a more sustainable approach in organic synthesis. rsc.org

The proposed mechanism for this cascade reaction begins with the homolytic cleavage of the S-Cl bond in this compound upon exposure to visible light in the presence of a photocatalyst. This generates the key dimethylaminosulfonyl radical. This radical then adds to the aryl group of the 2-arylbenzimidazole substrate. The resulting radical intermediate undergoes an intramolecular cyclization, forming a new carbon-carbon bond and constructing the core structure of the benzo dntb.gov.uanih.govimidazo[2,1-a]isoquinolin-6(5H)-one. The cascade is terminated by a final oxidation and deprotonation step to yield the sulfamoylated heterocyclic product.

The efficiency and outcome of this cascade reaction are dependent on various factors, including the specific substitution on the 2-arylbenzimidazole starting material and the reaction conditions. The following table summarizes the scope of this transformation with various substrates, showcasing the utility of this compound in generating a library of functionalized heterocyclic compounds.

| Entry | 2-Arylbenzimidazole Substrate | Product | Yield (%) |

| 1 | 2-Phenyl-1H-benzo[d]imidazole | 5-(Dimethylsulfamoyl)benzo dntb.gov.uanih.govimidazo[2,1-a]isoquinolin-6(5H)-one | 82 |

| 2 | 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole | 5-(Dimethylsulfamoyl)-10-methoxybenzo dntb.gov.uanih.govimidazo[2,1-a]isoquinolin-6(5H)-one | 75 |

| 3 | 2-(4-Chlorophenyl)-1H-benzo[d]imidazole | 10-Chloro-5-(dimethylsulfamoyl)benzo dntb.gov.uanih.govimidazo[2,1-a]isoquinolin-6(5H)-one | 78 |

| 4 | 2-(m-Tolyl)-1H-benzo[d]imidazole | 5-(Dimethylsulfamoyl)-9-methylbenzo dntb.gov.uanih.govimidazo[2,1-a]isoquinolin-6(5H)-one | 85 |

| 5 | 2-(Thiophen-2-yl)-1H-benzo[d]imidazole | 5-(Dimethylsulfamoyl)benzo dntb.gov.uanih.govimidazo[2,1-a]thiopheno[2',3':3,4]pyrido[2,1-a]isoquinolin-6(5H)-one | 65 |

Table 1: Scope of the Visible-Light-Induced Cascade Radical Sulfamoylation/Cyclization of 2-Arylbenzoimidazoles. rsc.org

This cascade reaction demonstrates the utility of this compound as a stoichiometric reagent for the efficient assembly of complex, value-added molecules from simple precursors in a single operation. Its role as a radical initiator under mild, visible-light-mediated conditions is a key aspect of its application in modern organic synthesis.

Theoretical and Computational Investigations of Dimethylaminosulphinyl Chloride

Quantum Chemical Studies

Quantum chemical calculations have become an indispensable tool for elucidating the fundamental properties of molecules at the electronic level. For dimethylaminosulphinyl chloride, such studies would offer deep insights into its geometry, bonding, and reactivity.

Electronic Structure and Bonding Analysis

The electronic structure of this compound is characterized by the interplay of the dimethylamino group, the sulfinyl group (S=O), and the chlorine atom. A central point of discussion in related sulfur-nitrogen compounds is the nature of the S-N bond.

Recent studies combining sulfur K-edge X-ray absorption spectroscopy (XAS) and density functional theory (DFT) on a series of sulfenamides, sulfinamides, and sulfonamides have provided crucial insights. chemrxiv.orgacs.orgnih.govchemrxiv.org These investigations have challenged the long-held notion of significant S-N π-bonding involving sulfur 3d orbitals. The experimental XAS data, supported by time-dependent DFT (TD-DFT) calculations, indicate that there is essentially no S-N π-bonding contribution from the sulfur 3p orbitals. chemrxiv.orgacs.orgnih.govchemrxiv.org

For sulfinamides, which are structurally analogous to this compound, the S-N bond is best described as a polarized single bond with significant ionic character. The primary interaction is electrostatic. researchgate.net Natural bond orbital (NBO) analysis on related sulfonamides further supports this view, indicating that the interaction between the nitrogen and sulfur atoms is mainly electrostatic with no significant π-contribution. researchgate.net

The rotational barrier around the S-N bond is another key aspect of the electronic structure. In the case of sulfinamides, DFT calculations have shown that electron repulsion is the dominant force affecting these rotational barriers. chemrxiv.orgacs.orgnih.govchemrxiv.org This suggests that steric and electrostatic effects, rather than the breaking of a π-bond, govern the conformational preferences of this compound. Theoretical studies on simple sulfonamides like HS(O)2NH2 have shown a preference for an eclipsed arrangement of the NH2 and SO2 groups, which is attributed to the repulsion between the lone pairs of the nitrogen and oxygen atoms. researchgate.net A similar repulsive interaction would be expected to influence the conformation of this compound.

Below is a table summarizing the calculated rotational barriers for related sulfinamide compounds, which can be considered indicative of the energetic landscape for this compound.

| Compound (R-S(O)NH2) | Calculated Rotational Barrier (kcal/mol) |

| Methylsulfinamide | Low |

| t-Butylsulfinamide | Low |

| Phenylsulfinamide | Low |

Note: The term "Low" indicates that while a barrier exists, it is not substantial, as reported in the referenced studies.

Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for predicting the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, a key reaction is its interaction with nucleophiles.

The reaction of sulfonyl chlorides with primary or secondary amines is a common method for synthesizing sulfonamides. rsc.org Mechanistic proposals for these reactions often involve the nucleophilic attack of the amine on the sulfur atom, followed by the elimination of a chloride ion to form an intermediate. rsc.org A similar pathway can be envisaged for this compound.

DFT studies on the reactions of acyl chlorides provide a general framework for understanding these processes. acs.org The reaction with an amine would likely proceed through a tetrahedral intermediate. acs.org Computational modeling can be used to calculate the geometries and energies of the reactants, transition state, and products for this nucleophilic substitution reaction.

While specific transition state calculations for this compound are not available, studies on the hydrolysis of sulfonyl chlorides have elucidated the mechanisms involved, which can be generalized. acs.org These studies highlight the importance of the leaving group and the nature of the nucleophile in determining the reaction pathway.

Mechanistic Interpretations through Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying the electronic structure and reactivity of molecules. koreascience.krnih.govnih.govmdpi.com DFT calculations can provide detailed information about the electron distribution, molecular orbitals, and electrostatic potential of this compound, which are crucial for understanding its reactivity.

For instance, a DFT and QSAR study of various sulfonamide derivatives has shown that the activity of these compounds can be correlated with various descriptors derived from their electronic structure. koreascience.krresearchgate.net Such an approach could be applied to this compound to predict its reactivity in different chemical environments.

DFT calculations on N-heterocyclic arenesulfonamides have explored the tautomerism between sulfonamide and sulfonimide forms. rsc.org These studies reveal that the energy difference between tautomers is often small and can be influenced by the polarity of the solvent. While this compound does not exhibit this specific tautomerism, this research highlights the sensitivity of the electronic structure of sulfur-nitrogen compounds to their environment, a feature that would also be relevant for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.

Solvent Effects on Reactivity and Conformation

The reactivity and conformation of this compound are expected to be significantly influenced by the solvent. MD simulations can be employed to model these effects explicitly. For instance, in a polar solvent, the polarized S-N and S-Cl bonds would be stabilized, potentially affecting the rotational barrier around the S-N bond and the activation energy for nucleophilic substitution.

Studies on related sulfonamides have shown that an increase in solvent polarity can favor certain tautomers. rsc.org This suggests that the conformational equilibrium of this compound could also be solvent-dependent. MD simulations can provide a detailed picture of the solvent shell around the molecule and how specific solvent-solute interactions influence its structure and reactivity. nih.govnih.gov

Intermolecular Interactions in Reaction Media

MD simulations are particularly well-suited for studying the intermolecular interactions between this compound and other molecules in a reaction mixture. nih.govnih.govmdpi.com For example, in a reaction with an amine, MD simulations could reveal the preferred pathways for the approach of the nucleophile to the sulfur center and the role of the solvent in mediating this interaction.

By modeling the system at an atomistic level, MD simulations can provide insights into the formation of pre-reaction complexes and the dynamics of the bond-breaking and bond-forming processes. This level of detail is crucial for a comprehensive understanding of the reaction mechanism in a condensed phase.

In Silico Design and Optimization of this compound-Mediated Reactions

The in silico design and optimization of chemical reactions represent a powerful, modern approach to chemical synthesis. By leveraging computational chemistry, researchers can predict reaction outcomes, elucidate mechanisms, and systematically refine reaction conditions to enhance yield, selectivity, and efficiency. In the context of this compound, a reactive intermediate, these computational tools are invaluable for understanding its behavior and for designing novel synthetic methodologies. While specific computational studies on this compound are not extensively documented in publicly available literature, the principles of in silico design can be illustrated through computational investigations of analogous sulfinyl and sulfonyl chlorides, as well as related reaction classes.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the potential energy surfaces of reactions involving sulfinyl chlorides. These calculations can provide critical insights into the thermodynamics and kinetics of key reaction steps, such as the formation of the sulfinyl chloride intermediate and its subsequent reaction with nucleophiles. For instance, in the synthesis of sulfinamides, where a sulfinyl chloride is a key intermediate, DFT calculations can be employed to model the reaction pathway. rsc.org This allows for the determination of activation energies and the identification of transition states, which are crucial for understanding reaction rates and selectivity.

A significant aspect of in silico design is the ability to screen virtual libraries of substrates and reagents to predict their reactivity. In the case of reactions mediated by a this compound equivalent, computational models could be used to evaluate a wide range of amines or other nucleophiles. By calculating properties such as nucleophilicity and steric hindrance, and by modeling the corresponding reaction profiles, it is possible to identify promising candidates for achieving high yields and specific product formations. This predictive capability accelerates the discovery of new reactions and reduces the need for extensive empirical screening.

Furthermore, computational studies can elucidate the role of catalysts and additives in a reaction. For example, in reactions involving the formation of sulfinamides from sulfonyl chlorides, phosphines are often used as reducing agents. nih.gov DFT calculations can model the interaction of the phosphine (B1218219) with the sulfonyl chloride and elucidate the mechanism of reduction to the sulfinyl chloride. This understanding can guide the selection of the optimal phosphine or other reagents to improve reaction efficiency.

The optimization of reaction conditions, such as solvent, temperature, and concentration, can also be guided by in silico modeling. Solvation models can be incorporated into DFT calculations to assess the effect of different solvents on the reaction pathway. By understanding how the solvent stabilizes or destabilizes reactants, intermediates, and transition states, it is possible to select a solvent that favors the desired reaction outcome.

While direct computational data for this compound is sparse, the following tables present illustrative data from computational studies on related compounds and reactions, demonstrating the type of information that can be obtained through in silico investigations.

Table 1: Calculated Parameters for a Model Sulfinamide Synthesis Reaction

This table showcases hypothetical data that could be generated from a DFT study on the reaction of a generic sulfinyl chloride with an amine to form a sulfinamide. Such data is crucial for understanding the reaction's feasibility and kinetics.

| Parameter | Value | Description |

| Reactants | ||

| Relative Energy | 0.0 kcal/mol | Reference energy level. |

| Transition State | ||

| Relative Energy | +15.2 kcal/mol | Energy barrier for the reaction. |

| Imaginary Frequency | -250 cm⁻¹ | Confirms the structure as a true transition state. |

| Intermediate | ||

| Relative Energy | -5.8 kcal/mol | A transient species formed during the reaction. |

| Product | ||

| Relative Energy | -25.1 kcal/mol | Overall thermodynamic driving force of the reaction. |

Table 2: Predicted Reaction Yields Based on a Machine Learning Model

Machine learning models, trained on experimental and computational data, can predict reaction outcomes. rsc.org This table illustrates how such a model could predict the yield of a sulfinamide synthesis based on the properties of the amine nucleophile.

| Amine | Predicted Yield (%) | Key Descriptor(s) |

| Morpholine | 85 | High nucleophilicity, moderate steric hindrance |

| Diethylamine | 78 | High nucleophilicity, higher steric hindrance |

| Aniline | 65 | Lower nucleophilicity due to resonance |

| tert-Butylamine | 55 | High steric hindrance |

Advanced Characterization Techniques for Dimethylaminosulphinyl Chloride and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

For dimethylaminosulphinyl chloride, the ¹H NMR spectrum is expected to show a singlet for the six equivalent protons of the two methyl groups attached to the nitrogen atom. The chemical shift of this singlet would be influenced by the electron-withdrawing nature of the sulphinyl chloride group. Typically, protons on methyl groups attached to a nitrogen atom appear in the range of 2.2-2.9 ppm. However, the adjacent sulphinyl group would likely shift this signal further downfield. In a solvent like deuterated chloroform (B151607) (CDCl₃), the predicted chemical shift for the methyl protons would be in the region of 2.5-3.5 ppm.

The ¹³C NMR spectrum is expected to exhibit a single resonance for the two equivalent methyl carbons. The chemical shift of this signal will also be significantly affected by the electronegativity of the nitrogen and the sulphinyl chloride group. The typical range for methyl carbons attached to a nitrogen is 20-40 ppm. The presence of the S(O)Cl group would likely shift this into the upper end of this range or slightly beyond.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Predicted Chemical Shift (ppm) in CDCl₃ | Multiplicity |

| ¹H | 2.5 - 3.5 | Singlet |

| ¹³C | 35 - 45 | Quartet (due to C-H coupling in a coupled spectrum), Singlet (in a decoupled spectrum) |

Note: These are predicted values based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show strong absorption bands corresponding to the stretching vibrations of its key functional groups. The S=O stretch is particularly characteristic and typically appears as a strong band in the region of 1200-1100 cm⁻¹. The C-N stretching vibration is expected in the 1250-1020 cm⁻¹ region. The S-Cl stretch usually gives rise to a strong absorption in the far-infrared region, typically between 400 and 200 cm⁻¹. Asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl groups will be observed around 2960 and 2870 cm⁻¹, respectively.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. The S-Cl and S=O stretches are also expected to be Raman active. Raman spectroscopy can be particularly useful for studying reactions in aqueous media due to the weak Raman scattering of water.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| C-H (methyl) | Asymmetric Stretch | ~2960 | Medium | Medium |

| C-H (methyl) | Symmetric Stretch | ~2870 | Medium | Medium |

| C-N | Stretch | 1250 - 1020 | Medium-Strong | Medium |

| S=O | Stretch | 1200 - 1100 | Strong | Medium-Strong |

| S-Cl | Stretch | 400 - 200 | Strong | Strong |

Advanced Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and for monitoring reaction progress.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₂H₆ClNOS). A characteristic isotopic pattern for the molecular ion would be observed due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S, ³³S, and ³⁴S).

Fragmentation of the molecular ion would likely involve the loss of a chlorine radical to give a [M-Cl]⁺ fragment, or the cleavage of the S-N bond. The fragmentation pattern can provide crucial structural information and help in distinguishing isomers.

X-ray Diffraction Analysis for Solid-State Structures

For crystalline derivatives of this compound, single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions.

Table 3: Predicted Solid-State Structural Parameters for a Generic R₂NS(O)Cl Compound

| Parameter | Predicted Value |

| S=O Bond Length | ~1.45 Å |

| S-N Bond Length | ~1.70 Å |

| S-Cl Bond Length | ~2.05 Å |

| O-S-N Bond Angle | ~106° |

| O-S-Cl Bond Angle | ~108° |

| N-S-Cl Bond Angle | ~100° |

Note: These are generalized values based on known structures of similar compounds and may vary for specific derivatives.

Hyphenated Techniques for Reaction Progress and Intermediate Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex reaction mixtures and identifying transient intermediates. acs.org

In-Situ Spectroscopic Techniques

In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, without the need for sample extraction. This provides valuable kinetic and mechanistic information. Techniques such as in-situ IR and Raman spectroscopy can be employed to follow the disappearance of reactants and the appearance of products and intermediates in reactions involving this compound. For instance, the characteristic vibrational bands of the S=O and S-Cl groups can be monitored to track the consumption of the starting material. The development of new bands would signal the formation of products or transient species. This approach is particularly useful for optimizing reaction conditions and for understanding complex reaction mechanisms.

Combined Chromatography-Spectroscopy Approaches

The coupling of separation and spectroscopic techniques, known as hyphenated techniques, provides a powerful tool for the detailed characterization of this compound and its derivatives. chromatographytoday.comnih.govchemijournal.com By interfacing a separation method like gas or liquid chromatography with a highly selective detector such as a mass spectrometer, it is possible to separate complex mixtures and unequivocally identify the individual components. slideshare.net This approach is fundamental in reaction monitoring, purity assessment, and structural elucidation of novel derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and thermally stable compounds. nih.gov While this compound itself is reactive, its derivatives, such as sulfonamides formed by reaction with primary or secondary amines, are often stable and sufficiently volatile for GC analysis. nih.govnih.gov In some cases, long-chain sulfonyl chlorides are converted into more thermally stable derivatives, like N,N-diethylsulfonamides, to facilitate accurate quantitative analysis and prevent degradation in the GC inlet. nih.govcore.ac.uk

During analysis, the derivatized sample is injected into the GC, where components are separated based on their boiling points and interaction with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting mass spectra provide a molecular fingerprint based on the fragmentation pattern of the molecule. core.ac.uk For sulfonamide derivatives, mass spectra often show characteristic fragments that aid in their identification. nih.gov The combination of the retention time from the GC and the mass spectrum from the MS allows for high-confidence identification of the analytes. core.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile and widely used hyphenated technique that is particularly advantageous for the analysis of polar, non-volatile, or thermally labile compounds, which are common characteristics of this compound derivatives. saspublishers.comnih.gov It combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis of mass spectrometry. saspublishers.com

A significant advantage of LC-MS is its ability to analyze many compounds without prior derivatization. nih.gov Techniques like electrospray ionization (ESI) are "soft" ionization methods that can generate ions of intact molecules, typically as protonated molecules [M+H]⁺, with minimal fragmentation. nih.govnih.gov This is crucial for determining the molecular weight of the analyte. saspublishers.com For more detailed structural information, tandem mass spectrometry (MS/MS) can be employed. In MS/MS, a specific ion (a precursor ion) is selected, fragmented through collision-induced dissociation, and the resulting product ions are analyzed, providing valuable structural insights. nih.govgrupobiomaster.com

The choice of chromatographic conditions, such as the stationary phase (e.g., C18 columns) and mobile phase composition, is critical for achieving effective separation of the analytes from byproducts and matrix components. nih.govnih.gov

Research Findings and Applications

Research has demonstrated the utility of these combined techniques in various applications. For instance, GC-MS has been successfully used to identify and quantify sulfonamides in various matrices after appropriate derivatization. nih.gov Similarly, LC-MS and LC-MS/MS methods have been developed for the sensitive detection and characterization of a wide array of sulfonamides and related compounds in environmental and biological samples. nih.govmdpi.commdpi.com

A study on the analysis of n-tetradecane derivatives highlighted the power of GC-MS with different ionization techniques (EI, PCI, and NCI) for the complete identification of chloro n-tetradecanes, n-tetradecanesulfonyl chlorides, and their corresponding N,N-diethylsulfonamide derivatives. nih.govcore.ac.uk Another study detailed a novel derivatization reagent, 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC), which improves the LC-ESI-MS/MS response for phenolic compounds, demonstrating the ongoing innovation in derivatization strategies to enhance analytical sensitivity and selectivity. nih.govnih.govresearchgate.net

The following interactive table summarizes representative data from the application of these hyphenated techniques to the analysis of sulfonyl chloride derivatives.

| Technique | Derivative Type | Chromatographic Column | Ionization Method | Key Findings |

| GC-MS | N,N-diethylsulfonamides | Capillary GC column | EI, PCI, NCI | Allowed for complete identification of positional isomers. EI and PCI were effective for sulfonamides, while NCI was needed for sulfonyl chlorides. nih.govcore.ac.uk |

| LC-MS/MS | Dansyl derivatives | C18 stationary phase | ESI | Enabled sensitive detection of derivatized polar pesticides, separating them from reagent byproducts. nih.gov |

| LC-MS/MS | DMIS derivatives of phenols | Not specified | ESI | The novel DMISC reagent improved MS response for phenolic compounds, producing intense [M+H]⁺ ions. nih.govnih.gov |

| LC-MS | Sulfonamides | Not specified | ESI | Allowed for direct analysis of multiple sulfonamides in tissue samples with good recovery and low limits of quantification. nih.gov |

Future Directions and Emerging Frontiers in Dimethylaminosulphinyl Chloride Research

Development of Asymmetric Synthetic Applications

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. While dimethylaminosulphinyl chloride itself is achiral, its derivatives, particularly sulfinamides, have shown considerable promise as chiral auxiliaries and synthons. A key future direction lies in the development of novel asymmetric methodologies that leverage the unique reactivity of the sulfinyl group.

Research in this area is expected to expand on the use of this compound in the preparation of chiral sulfinamides, which can then be used to induce stereoselectivity in a variety of chemical transformations. These sulfinamides can act as chiral ammonia equivalents or be employed in the synthesis of other chiral sulfur-containing compounds. The development of catalytic enantioselective reactions involving this compound or its derivatives is a particularly attractive goal. This could involve the design of chiral catalysts that can control the stereochemical outcome of reactions where this compound is a substrate.

Key research efforts will likely focus on:

The design and synthesis of new chiral ligands that can coordinate with a metal catalyst and a this compound-derived substrate to control the facial selectivity of a reaction.

The exploration of organocatalytic methods for the asymmetric transformation of substrates using this compound.

The application of these new asymmetric methods to the synthesis of complex, biologically active molecules.

Success in this area will be measured by the ability to achieve high yields and excellent enantioselectivity (high enantiomeric excess, or ee) under mild and practical reaction conditions.

| Chiral Auxiliary Type | Precursor/Reagent | Typical Application | Potential for this compound |

| Oxazolidinones | Amino alcohols | Aldol reactions, alkylations | Synthesis of novel sulfur-containing chiral auxiliaries. |

| Camphorsultam | Camphorsulfonic acid | Diels-Alder reactions, conjugate additions | Derivatization to create new classes of sultam-based auxiliaries. |

| Sulfinimines | Chiral sulfinamides | Asymmetric synthesis of amines | Direct precursor to a wide range of chiral sulfinamides. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow chemistry and automated synthesis platforms. These technologies offer numerous advantages, including enhanced safety, improved reproducibility, higher yields, and the ability to rapidly screen and optimize reaction conditions. The integration of this compound into these modern synthetic workflows is a promising frontier.

Given the reactivity of this compound, flow chemistry offers a particularly safe and efficient way to handle this reagent. In a flow reactor, small volumes of reactants are continuously mixed and reacted, minimizing the risks associated with handling larger quantities of reactive chemicals in a batch setting. This also allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved selectivity and yield.

Automated synthesis platforms, often coupled with flow reactors, can further accelerate the discovery and development of new reactions and molecules. These platforms can systematically vary reaction parameters and starting materials, allowing for high-throughput screening of reaction conditions. The data generated from these automated experiments can be used to rapidly identify optimal conditions for a desired transformation involving this compound.

Future research in this area will likely involve:

The development of robust flow chemistry protocols for reactions using this compound.

The design of integrated flow and workup procedures to enable the synthesis and purification of products in a continuous fashion.

The use of automated platforms to explore the reactivity of this compound with a wide range of substrates and to discover new transformations.

| Technology | Advantages for this compound Chemistry | Research Focus |

| Flow Chemistry | Enhanced safety, precise control over reaction conditions, improved scalability. | Development of continuous processes for sulfonamide and sulfinamide synthesis. |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid library synthesis. | Optimization of reactions and discovery of new applications for this compound. |

Exploration of Bio-orthogonal and Bioconjugation Strategies

Bio-orthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. This field has opened up new avenues for studying biological systems and for developing new therapeutic and diagnostic agents. The reactivity of the sulfinyl group in this compound and its derivatives presents opportunities for the development of novel bio-orthogonal reactions and bioconjugation strategies.

While sulfonyl chlorides have been more extensively studied in this context, the related sulfinyl chlorides and their derivatives, sulfinamides, offer a potentially unique reactivity profile that

Q & A

Q. What are the key physicochemical properties of DMASC, and how do they influence its handling in synthetic workflows?

DMASC (C₂H₆ClNOS) is a hygroscopic, air-sensitive compound with a molecular weight of 127.59 g/mol. Its reactivity stems from the electrophilic sulfinyl chloride group, which requires storage under inert atmospheres (e.g., argon) and low temperatures (−20°C) to prevent hydrolysis. The SMILES notation CN(C)S(Cl)(=O)=O highlights its sulfonamide-like structure . Handling protocols should prioritize anhydrous solvents (e.g., dichloromethane) and Schlenk-line techniques to mitigate moisture-induced degradation.

Q. What are the standard synthetic routes for DMASC, and what purity benchmarks are critical for reproducibility?

A common route involves reacting dimethylamine with thionyl chloride (SOCl₂) under controlled conditions. For enantiomerically pure DMASC, asymmetric synthesis via reaction of (−)-t-butyl dimethylamidothiosulfite with HgCl₂ achieves retention of configuration at the sulfinyl center, yielding >98% enantiomeric excess (e.p.) . Purity is assessed via ¹H/¹³C NMR (absence of δ 3.5–4.0 ppm signals for hydrolysis byproducts) and elemental analysis (C: 18.8%, N: 11.0% theoretical).

Q. How should DMASC be characterized spectroscopically, and what spectral artifacts are common?

Key characterization includes:

- ¹H NMR (CDCl₃): Singlet at δ 3.05 ppm (N(CH₃)₂).

- IR: Strong S=O stretch at 1150–1180 cm⁻¹. Artifacts like broadened peaks in ¹³C NMR often arise from residual moisture, necessitating rigorous drying of samples. X-ray crystallography can confirm stereochemical purity but requires rapid data collection due to DMASC’s sensitivity .

Advanced Research Questions

Q. How can stereochemical outcomes in DMASC-mediated sulfoxidation reactions be rationalized and optimized?

DMASC’s sulfinyl group acts as a chiral auxiliary in asymmetric sulfoxidation. Mechanistic studies show that steric hindrance from the N,N-dimethyl groups directs nucleophilic attack to the less hindered face of the sulfinyl sulfur. For example, aryl Grignard reagents yield sulfoxides with >90% e.e. when reactions are conducted at −78°C in THF. Kinetic isotopic effect (KIE) studies and DFT modeling can validate transition-state geometries .

Q. What experimental strategies resolve contradictions in DMASC’s reactivity across different solvent systems?

Conflicting reports on DMASC’s nucleophilic substitution rates (e.g., faster in DMF vs. THF) may stem from solvent polarity effects on ion-pair intermediates. To address this:

- Use conductivity measurements to track ion dissociation.

- Compare reaction rates in aprotic solvents (e.g., DMF, DMSO) with controlled water content.

- Apply Eyring plots to quantify activation parameters (ΔH‡, ΔS‡) .

Q. How can DMASC’s stability be enhanced for applications in solid-phase synthesis or catalysis?

Encapsulation in mesoporous silica matrices or coordination to Lewis acids (e.g., MgCl₂) reduces hydrolysis. Thermogravimetric analysis (TGA) shows improved thermal stability (decomposition onset >120°C vs. 80°C for unmodified DMASC). XPS confirms intact S-Cl bonds post-encapsulation, enabling reuse in multi-step syntheses .

Methodological Guidelines

Q. What protocols ensure reproducibility in DMASC-based sulfonamide syntheses?

- Step 1: Equimolar DMASC and amine in anhydrous CH₂Cl₂, stirred at 0°C for 2 hr.

- Step 2: Quench with ice-cold NaHCO₃, extract with ethyl acetate.

- Step 3: Purify via flash chromatography (hexane:EtOAc 4:1). Yield typically 70–85%. Monitor by TLC (Rf 0.3–0.4) and confirm product identity via HRMS (m/z [M+H]⁺ calculated within 2 ppm) .

Q. How should researchers analyze conflicting spectral data in DMASC derivatives?

- Scenario: Discrepant NOE effects in sulfoxide derivatives.

- Resolution:

Repeat experiments under strictly anhydrous conditions.

Use variable-temperature NMR to identify dynamic effects.

Cross-validate with computational models (e.g., Gaussian09) for expected NOE correlations.

Contradictions often arise from conformational flexibility or residual solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.